molecular formula C4H5NO2S B13585210 3-Methoxyisoxazole-5-thiol

3-Methoxyisoxazole-5-thiol

Cat. No.: B13585210
M. Wt: 131.16 g/mol
InChI Key: ISBDZHNLFLSGOO-UHFFFAOYSA-N
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Description

3-methoxy-1,2-oxazole-5-thiol is a heterocyclic compound that contains both oxygen and sulfur atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the methoxy group and thiol group in the molecule makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1,2-oxazole-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 3-methoxy-2-aminophenol with carbon disulfide in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of 3-methoxy-1,2-oxazole-5-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1,2-oxazole-5-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted oxazole derivatives .

Scientific Research Applications

3-methoxy-1,2-oxazole-5-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-1,2-oxazole-5-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, altering their activity. The oxazole ring can interact with nucleic acids and other biomolecules, affecting cellular processes . The compound’s ability to undergo redox reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: Contains a benzene ring fused to an oxazole ring.

    Thiazole: Contains a sulfur atom in place of the oxygen atom in oxazole.

    Isoxazole: Contains an oxygen atom in place of the sulfur atom in thiazole.

Uniqueness

3-methoxy-1,2-oxazole-5-thiol is unique due to the presence of both methoxy and thiol groups, which confer specific reactivity and biological activities. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C4H5NO2S

Molecular Weight

131.16 g/mol

IUPAC Name

3-methoxy-2H-1,2-oxazole-5-thione

InChI

InChI=1S/C4H5NO2S/c1-6-3-2-4(8)7-5-3/h2,5H,1H3

InChI Key

ISBDZHNLFLSGOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=S)ON1

Origin of Product

United States

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